molecular formula C9H9N3O2 B1523642 Methyl 3-amino-1H-indazole-4-carboxylate CAS No. 1167056-94-1

Methyl 3-amino-1H-indazole-4-carboxylate

Cat. No.: B1523642
CAS No.: 1167056-94-1
M. Wt: 191.19 g/mol
InChI Key: JAMTVIKEAFEJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with carboxylic acid esters. For instance, the Fischer indole synthesis can be employed, where hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-1H-indazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-3-carboxylate
  • 3-amino-1H-indazole-1-carboxamide
  • 1H-indazole-3-carboxaldehyde

Uniqueness

Methyl 3-amino-1H-indazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino group at the 3-position and carboxylate group at the 4-position make it a versatile intermediate for further functionalization and derivatization .

Properties

IUPAC Name

methyl 3-amino-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMTVIKEAFEJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-1H-indazole-4-carboxylate
Reactant of Route 3
Methyl 3-amino-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-1H-indazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.